Cas no 927640-22-0 (N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide)

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound featuring a triazole moiety linked to a propanamide backbone and an acetylphenyl group. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, such as antifungal or antimicrobial agents, due to the presence of the 1,2,4-triazole ring—a known pharmacophore. The acetylphenyl group may enhance binding affinity or modify solubility properties. This compound is of interest in research settings for its structural versatility and potential applications in drug discovery and development. Proper handling and storage are recommended due to its reactive functional groups.
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide structure
927640-22-0 structure
Product name:N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS No:927640-22-0
MF:C13H14N4O2
MW:258.275862216949
CID:5428070

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
    • Inchi: 1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19)
    • InChI Key: PPRKVKJSSKEJIU-UHFFFAOYSA-N
    • SMILES: N1(CCC(NC2=CC=C(C(C)=O)C=C2)=O)C=NC=N1

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3316-0117-5μmol
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
5μmol
$94.5 2023-07-27
Life Chemicals
F3316-0117-5mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
5mg
$103.5 2023-07-27
Life Chemicals
F3316-0117-2mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
2mg
$88.5 2023-07-27
Life Chemicals
F3316-0117-10μmol
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
10μmol
$103.5 2023-07-27
Life Chemicals
F3316-0117-2μmol
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
2μmol
$85.5 2023-07-27
Life Chemicals
F3316-0117-1mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
1mg
$81.0 2023-07-27
Life Chemicals
F3316-0117-3mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
3mg
$94.5 2023-07-27
Life Chemicals
F3316-0117-15mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
15mg
$133.5 2023-07-27
Life Chemicals
F3316-0117-4mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
4mg
$99.0 2023-07-27
Life Chemicals
F3316-0117-10mg
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
927640-22-0 90%+
10mg
$118.5 2023-07-27

Additional information on N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Professional Introduction to N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 927640-22-0)

N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 927640-22-0, represents a promising candidate for further investigation in drug discovery and development. Its molecular structure incorporates a phenyl ring substituted with an acetyl group and a propylamide moiety linked to a 1H-1,2,4-triazole ring, which together contribute to its distinct chemical properties and reactivity.

The significance of this compound lies in its potential applications in medicinal chemistry. The presence of the 1H-1,2,4-triazole ring is particularly noteworthy, as triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Recent studies have highlighted the role of triazole derivatives in developing novel therapeutic agents due to their ability to interact with various biological targets. In particular, the combination of the acetylphenyl group and the triazole moiety in N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide suggests that it may exhibit inhibitory effects on enzymes and receptors involved in pathogenic processes.

From a synthetic chemistry perspective, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide exemplifies the importance of structural diversity in drug design. The compound's architecture allows for modifications at multiple sites, enabling chemists to fine-tune its pharmacological profile. For instance, the acetyl group can be replaced or modified to alter the compound's solubility and metabolic stability, while the propylamide segment provides a flexible linker that can influence binding affinity to biological targets. These features make it a valuable scaffold for exploring new chemical entities (CDNs) with improved pharmacokinetic properties.

Recent advancements in computational chemistry have further enhanced the understanding of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide's interactions with biological systems. Molecular docking studies have been instrumental in predicting how this compound might bind to specific proteins and enzymes. For example, simulations suggest that it could interact with cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and have been targeted in anticancer therapies. Additionally, the triazole ring's ability to form hydrogen bonds and hydrophobic interactions makes it an attractive component for designing molecules with enhanced binding affinity.

The pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors based on triazole scaffolds due to their versatility and efficacy. N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide aligns with this trend by offering a structurally unique yet functionally relevant compound. Its potential applications extend beyond oncology; researchers are also exploring its utility in treating inflammatory diseases and infectious disorders. The compound's ability to modulate key signaling pathways has opened new avenues for therapeutic intervention.

In conclusion, N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 927640-22-0) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features and potential biological activities make it a compelling subject for further investigation. As computational methods continue to refine our understanding of molecular interactions, compounds like this one are poised to play a crucial role in the development of next-generation therapeutics.

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